![molecular formula C15H18N2O2S B2637505 N-((4-cyclohexylthiazol-2-yl)methyl)furan-2-carboxamide CAS No. 2034239-77-3](/img/structure/B2637505.png)
N-((4-cyclohexylthiazol-2-yl)methyl)furan-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO − or EDC .Molecular Structure Analysis
A thiazole-based heterocyclic amide, namely, N-(thiazol-2-yl)furan-2-carboxamide, C8H6N2O2S, was synthesized and investigated for its antimicrobial activity . The structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The molecular and electronic structures were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling .Chemical Reactions Analysis
The synthesis of N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate was achieved using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO − or EDC . The reaction time, the solvent, and the amounts of the substrates were optimized .Scientific Research Applications
- Thiazoles exhibit antimicrobial properties. For instance, sulfazole (a thiazole derivative) has demonstrated antimicrobial effects. Researchers have explored the potential of compounds containing thiazole moieties as antibacterial and antifungal agents .
- Thiazoles have been investigated for their anticancer propertiesTiazofurin , a thiazole-based compound, shows promise as an anticancer drug .
- Some thiazole derivatives exhibit antioxidant activity . Researchers have synthesized compounds with thiazole moieties and evaluated their in vitro antioxidant properties .
- Thiazoles may have anti-inflammatory properties. For example, meloxicam , a thiazole-containing drug, is used as an anti-inflammatory agent .
- Thiazoles have been explored as potential antihypertensive agents. Their effects on blood pressure regulation have been studied .
- Thiazoles play a role in HIV/AIDS treatment Ritonavir , a thiazole-containing drug, is used as an antiretroviral agent .
Antimicrobial Activity
Anticancer Potential
Antioxidant Properties
Anti-Inflammatory Effects
Antihypertensive Activity
HIV/AIDS Treatment
Mechanism of Action
Target of Action
Thiazole derivatives, which n-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide is a part of, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound affects multiple pathways . These could include pathways related to the biological activities mentioned earlier, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and others .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound, which in turn would influence its efficacy as a drug .
Result of Action
Based on the reported biological activities of thiazole derivatives, it can be inferred that the compound may have a variety of effects at the molecular and cellular level . These could include inhibition or activation of enzymes, modulation of receptor activity, alteration of cellular signaling pathways, and others .
Action Environment
Factors such as ph, temperature, presence of other molecules, and cellular environment could potentially influence the compound’s action .
properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-15(13-7-4-8-19-13)16-9-14-17-12(10-20-14)11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDJYPDYEKREPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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